2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan
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Overview
Description
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan is a complex organic compound that belongs to the class of oxygen heterocycles. This compound is characterized by the presence of a furan ring, which is an aromatic ring containing one oxygen atom, and a cyclohexyl group substituted with isopropyl and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan typically involves the reaction of a furan derivative with a cyclohexyl derivative under specific conditions. One common method involves the use of propane-1,3-dithiol with a chiral bis-thioether, which combines two 2(5H)-furanone moieties. This reaction is carried out in dimethylformamide (DMF) in the presence of potassium hydroxide or cesium carbonate, resulting in the formation of an optically active fused bicyclic sulfur heterocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques such as chromatography and crystallization would likely be employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Scientific Research Applications
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Another oxygen heterocycle with similar biological activities.
Dihydrofuran: A reduced form of furan with different chemical properties.
Thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: A compound with a similar cyclohexyl group but different core structure.
Uniqueness
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan is unique due to its specific combination of a furan ring and a chiral cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
672904-25-5 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyfuran |
InChI |
InChI=1S/C14H22O2/c1-10(2)12-7-6-11(3)9-13(12)16-14-5-4-8-15-14/h4-5,8,10-13H,6-7,9H2,1-3H3/t11-,12+,13-/m1/s1 |
InChI Key |
LSHANDNGTRHRNJ-FRRDWIJNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2=CC=CO2)C(C)C |
Origin of Product |
United States |
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